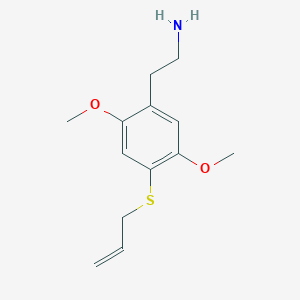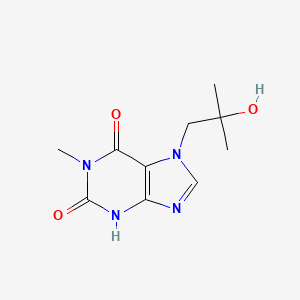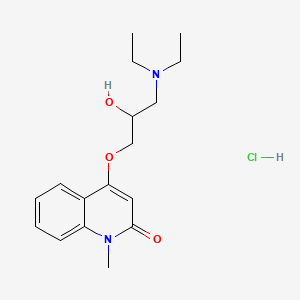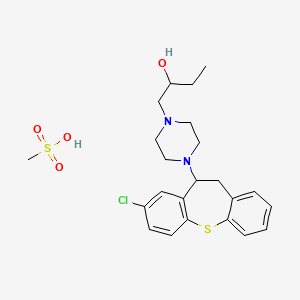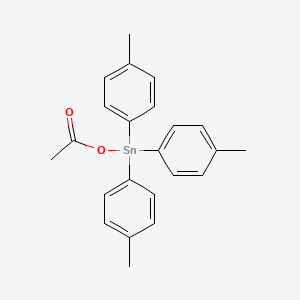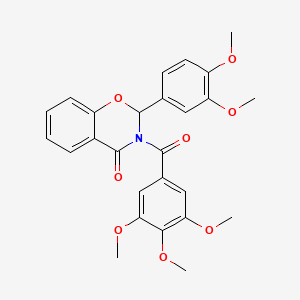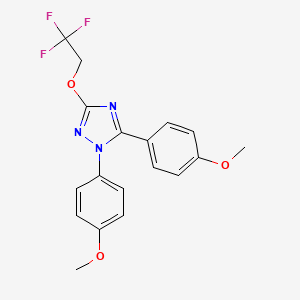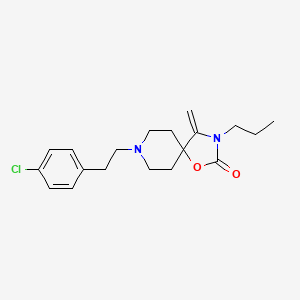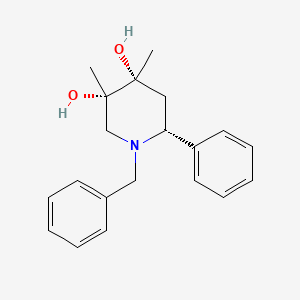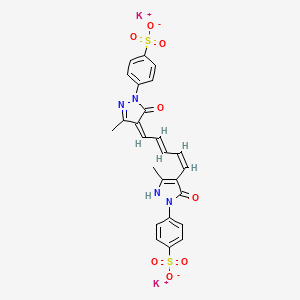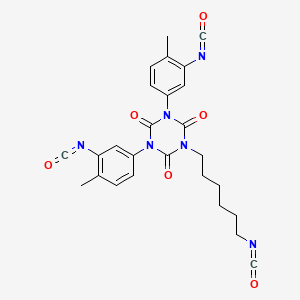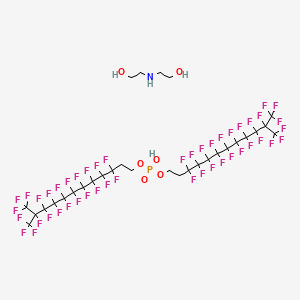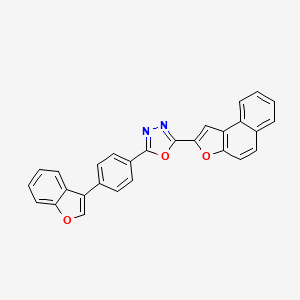
2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes benzofuran, phenyl, naphthofuran, and oxadiazole moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzofuran and naphthofuran derivatives. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(3-Benzofuryl)phenyl)-1,3,4-oxadiazole: Lacks the naphthofuran moiety.
5-Phenyl-1,3,4-oxadiazole: A simpler structure with only a phenyl group attached to the oxadiazole ring.
2-(4-(3-Benzofuryl)phenyl)-5-(2-thienyl)-1,3,4-oxadiazole: Contains a thiophene ring instead of a naphthofuran ring.
Uniqueness
2-(4-(3-Benzofuryl)phenyl)-5-naphtho(2,1-b)furan-2-yl-1,3,4-oxadiazole is unique due to its combination of benzofuran, phenyl, naphthofuran, and oxadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94138-68-8 |
|---|---|
Formule moléculaire |
C28H16N2O3 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
2-benzo[e][1]benzofuran-2-yl-5-[4-(1-benzofuran-3-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C28H16N2O3/c1-2-6-20-17(5-1)13-14-25-22(20)15-26(32-25)28-30-29-27(33-28)19-11-9-18(10-12-19)23-16-31-24-8-4-3-7-21(23)24/h1-16H |
Clé InChI |
CENJXGJLHINQJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)C6=COC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


